molecular formula C22H19ClN2O3 B3714317 N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE

N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE

Cat. No.: B3714317
M. Wt: 394.8 g/mol
InChI Key: HJOOTTKDZUWRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an acetamide group, and a methylbenzamide group. The presence of these functional groups contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2-chlorophenoxy)acetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(2-chlorophenoxy)acetyl chloride: The acetic acid derivative is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Amidation reaction: The acyl chloride is reacted with 4-aminophenyl-3-methylbenzamide to form the final product, N1-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulation of Receptor Activity: It may bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.

    Antioxidant Activity: The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE can be compared with other similar compounds, such as:

    N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide: Similar structure but with a butanamide group instead of a methylbenzamide group.

    N-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)pentanamide: Similar structure but with a pentanamide group and different substitution pattern on the phenyl ring.

The uniqueness of N1-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-15-5-4-6-16(13-15)22(27)25-18-11-9-17(10-12-18)24-21(26)14-28-20-8-3-2-7-19(20)23/h2-13H,14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOOTTKDZUWRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)-3-METHYLBENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.